molecular formula C10H10FNO B2860661 7-Fluoro-4-methoxy-2-methyl-1H-indole CAS No. 1427366-48-0

7-Fluoro-4-methoxy-2-methyl-1H-indole

Cat. No.: B2860661
CAS No.: 1427366-48-0
M. Wt: 179.194
InChI Key: IFEFOSKSUIPVLH-UHFFFAOYSA-N
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Description

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-Fluoro-4-methoxy-2-methyl-1H-indole can be achieved through various synthetic routes. One common method involves the reaction of 7-bromo-4-(bromomethyl)-2-methylindole with sodium methoxide (NaOMe) to yield 7-bromo-4-(methoxymethyl)-2-methylindole. This intermediate is then reduced using tributyltin hydride (Bu3SnH) to afford 4-(methoxymethyl)-2-methylindole .

Industrial Production Methods

Industrial production methods for this compound typically involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of efficient catalysts and reagents, along with controlled reaction parameters, is essential for industrial-scale production .

Chemical Reactions Analysis

Types of Reactions

7-Fluoro-4-methoxy-2-methyl-1H-indole undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxo derivatives, while substitution reactions can introduce various functional groups onto the indole ring .

Scientific Research Applications

7-Fluoro-4-methoxy-2-methyl-1H-indole has diverse scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Studied for its potential biological activities, including antiviral, anticancer, and antimicrobial properties.

    Medicine: Investigated for its potential therapeutic applications in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes

Comparison with Similar Compounds

Similar Compounds

    7-Fluoro-4-methoxy-1H-indole: Lacks the methyl group at the 2nd position.

    4-Methoxy-2-methyl-1H-indole: Lacks the fluorine atom at the 7th position.

    7-Fluoro-2-methyl-1H-indole: Lacks the methoxy group at the 4th position

Uniqueness

7-Fluoro-4-methoxy-2-methyl-1H-indole is unique due to the specific combination of substituents on the indole ring. This unique structure imparts distinct chemical and biological properties, making it valuable for various research and industrial applications .

Properties

IUPAC Name

7-fluoro-4-methoxy-2-methyl-1H-indole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10FNO/c1-6-5-7-9(13-2)4-3-8(11)10(7)12-6/h3-5,12H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IFEFOSKSUIPVLH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=CC(=C2N1)F)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10FNO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

179.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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